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molecular formula C5H7NO B3051398 Pentanenitrile, 5-oxo- CAS No. 3350-74-1

Pentanenitrile, 5-oxo-

Cat. No. B3051398
M. Wt: 97.12 g/mol
InChI Key: FNEARBHZFXEPFD-UHFFFAOYSA-N
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Patent
US04987253

Procedure details

O-Benzylhydroxylamine hydrochloride (4.7 g, 29.7 mmol) was mixed with 5 mL of water and 11 mL of methanol at 0° C. and the apparent pH adjusted to 4.7 using 6N potassium hydroxide. The aldehyde, 4-cyanobutanal (1), [Izawa, supra] (2.6 mL, 27 mmol) was added to the hydroxylamine and the mixture allowed to warm to room temperature. The pH was maintained by the addition of further 6N potassium hydroxide. After 1 h, the reaction was cooled to 0° C., and sodium cyanoborohydride (1.26 g, 20 mmol) was added. The pH was adjusted to 3 and maintained by addition of saturated hydrogen chloride in methanol. When the pH stabilized, the reaction was warmed to room temperature and stirred for 3 h at a pH of 3. The reaction mixture was then poured into ether and made basic with 6N potassium hydroxide. The aqueous layer was extracted with ether (3× 50 mL). The extracts were combined, washed with brine, and dried over magnesium sulfate. The solvents were removed and the resulting liquid distilled at 150°-151° C. (0.6 mm) to give 4.65 g (84%) of (3): 1H NMR (CDCl3): δ 1.56-1.85 (m, 4H), 2.20-2.45 (m, 2H), 2.85-3.10 (m, 2H), 4.7 (s, 2H), 5.53 (t, 1H), 7.4 (s, 5H); IR (CHCl3): 3040, 2930, 2860, 2240, 1500, 1450, 1430, 1360, 1210; Anal. Calcd. for C12H16N2O: C, 70.54; H, 7.91. Found: C, 70.51; H, 7.91.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
O-Benzylhydroxylamine hydrochloride
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.26 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Yield
84%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:9][NH2:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[K+].[C:13]([CH2:15][CH2:16][CH2:17][CH:18]=O)#[N:14].NO.C([BH3-])#N.[Na+].Cl>CO.CCOCC.O>[CH2:2]([O:9][NH:10][CH2:18][CH2:17][CH2:16][CH2:15][C:13]#[N:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
O-Benzylhydroxylamine hydrochloride
Quantity
4.7 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)ON
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCCC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
1.26 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h at a pH of 3
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3× 50 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed
DISTILLATION
Type
DISTILLATION
Details
the resulting liquid distilled at 150°-151° C. (0.6 mm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)ONCCCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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